4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-Chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound characterized by its chloro, nitro, and trifluoromethyl groups attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination and nitration of benzene derivatives. The trifluoromethyl group is introduced through a trifluoromethylation reaction, followed by the sulfonamide formation.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specific catalysts and solvents to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound serves as a tool for studying enzyme inhibition and receptor binding. Its trifluoromethyl group enhances its binding affinity to biological targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for drug design.
Industry: In the industrial sector, 4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is used in the production of agrochemicals and advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with biological targets. The trifluoromethyl group enhances its binding affinity, while the nitro and chloro groups contribute to its reactivity. The sulfonamide group plays a crucial role in its mechanism of action, often interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
2-Chloro-5-nitrobenzotrifluoride
3-Nitro-4-chlorobenzotrifluoride
Uniqueness: 4-Chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-11-5-4-10(7-12(11)19(20)21)24(22,23)18-9-3-1-2-8(6-9)13(15,16)17/h1-7,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGDGQBEIRDGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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